Azd 2563; azd 5847
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Posizolid is an oxazolidinone antibiotic that was under investigation by AstraZeneca for the treatment of bacterial infections. It is known for its ability to inhibit a wide range of Gram-positive bacteria, including multiresistant strains . Posizolid works by inhibiting bacterial protein synthesis, making it a potent antibacterial agent .
Méthodes De Préparation
The synthesis of Posizolid involves several steps. One method includes the activation of a phosphate mono-ester using triphenylphosphine and 2,2’-Dithiodipyridine in the presence of triethylamine base and excess imidazole . This process is typically carried out in anhydrous pyridine or N,N-dimethylformamide (DMF) to ensure the reaction proceeds efficiently .
Analyse Des Réactions Chimiques
Posizolid undergoes various chemical reactions, including:
Oxidation: Posizolid can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: Posizolid can undergo substitution reactions, particularly involving its oxazolidinone ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Posizolid has been primarily studied for its antibacterial properties. It has shown efficacy against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other multiresistant strains . Its unique mechanism of action, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis, makes it a valuable tool in the fight against bacterial infections .
In addition to its antibacterial applications, Posizolid has been investigated for its potential use in treating tuberculosis. Studies have shown that it exhibits bactericidal activity against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment .
Mécanisme D'action
Posizolid exerts its effects by selectively inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The compound’s ability to target the ribosomal RNA makes it effective against bacteria that have developed resistance to other protein synthesis inhibitors .
Comparaison Avec Des Composés Similaires
Posizolid belongs to the oxazolidinone class of antibiotics, which includes other compounds such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Tedizolid, and Delpazolid . Compared to these compounds, Posizolid has shown similar efficacy in vitro and in vivo against Gram-positive bacteria and Mycobacterium tuberculosis . its development was halted early, and it did not reach the market like some of its counterparts .
Linezolid: The first oxazolidinone approved for clinical use, effective against a wide range of Gram-positive bacteria.
Sutezolid: Similar to Posizolid, it has shown promise in treating tuberculosis.
Tedizolid: A newer oxazolidinone with improved potency and safety profile compared to Linezolid.
Posizolid’s uniqueness lies in its specific binding to the 23S ribosomal RNA, which provides a distinct mechanism of action compared to other antibiotics .
Propriétés
Formule moléculaire |
C21H21F2N3O7 |
---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
(4R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H21F2N3O7/c22-15-7-13(26-14(11-32-21(26)30)10-31-18-3-6-33-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)9-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1 |
Clé InChI |
JNSPVROPDISGLS-PBHICJAKSA-N |
SMILES isomérique |
C1CN(CC=C1C2=C(C=C(C=C2F)N3[C@@H](COC3=O)COC4=NOC=C4)F)C(=O)[C@H](CO)O |
SMILES canonique |
C1CN(CC=C1C2=C(C=C(C=C2F)N3C(COC3=O)COC4=NOC=C4)F)C(=O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.